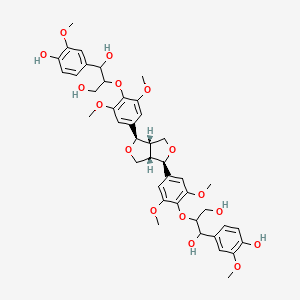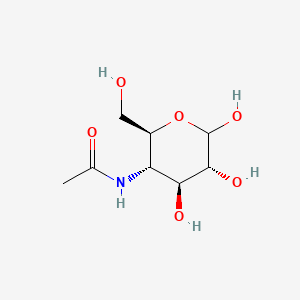
4-Acetamido-2,6-dideoxy-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-2,6-dideoxy-D-glucose is a derivative of glucose, characterized by the presence of an acetamido group at the 4th position and the absence of hydroxyl groups at the 2nd and 6th positions. This compound is a type of amino sugar, which plays a crucial role in various biological processes and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2,6-dideoxy-D-glucose typically involves the modification of 2-acetamido-2-deoxy-D-glucose. One common method includes the conversion of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside to benzyl 2-acetamido-3-O-benzyl-1-2,6-dideoxy-α-D-glucopyranoside.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-2,6-dideoxy-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be deeply oxidized into carboxyl groups through a 6-electron pathway, resulting in products like gluconic acid and glucaric acid .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like 4-acetamido-TEMPO and catalysts such as air-breathing Pt-C . These reactions typically occur under mild conditions, such as room temperature.
Major Products: The major products formed from the oxidation of this compound include gluconic acid and glucaric acid .
Scientific Research Applications
4-Acetamido-2,6-dideoxy-D-glucose has a wide range of applications in scientific research. It is used in the study of cellular glycosaminoglycan and protein synthesis, where it serves as a potential inhibitor or modifier of cellular glycoconjugates . Additionally, it is employed in the development of sugar-based fuel cells due to its deep oxidation capabilities . This compound also plays a role in the synthesis of other complex molecules and is used in various biochemical assays.
Mechanism of Action
The mechanism of action of 4-Acetamido-2,6-dideoxy-D-glucose involves its incorporation into metabolic pathways where it can act as an enzymatic inhibitor or a substrate analog. For example, its incorporation into glycosaminoglycans can result in premature chain termination or inhibition of normal sugar metabolites . Additionally, its oxidation products can participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
- UDP-2-acetamido-4-dehydro-2,6-dideoxy-β-D-glucose
- 2,4-diacetamido-2,4,6-trideoxy-D-glucose
Comparison: 4-Acetamido-2,6-dideoxy-D-glucose is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to similar compounds like UDP-2-acetamido-4-dehydro-2,6-dideoxy-β-D-glucose, it has different functional groups and reactivity patterns . This uniqueness makes it valuable in specific research applications, particularly in the study of glycosaminoglycans and the development of fuel cells .
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(2S,3S,4S,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-4(2-10)15-8(14)7(13)6(5)12/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 |
InChI Key |
NXOIDIQQIJEXGY-KEWYIRBNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO |
Canonical SMILES |
CC(=O)NC1C(OC(C(C1O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)


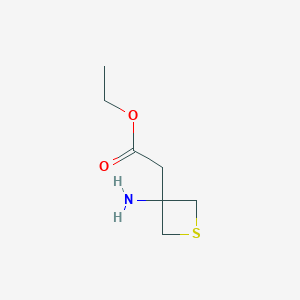
![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)

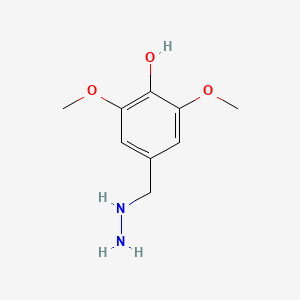

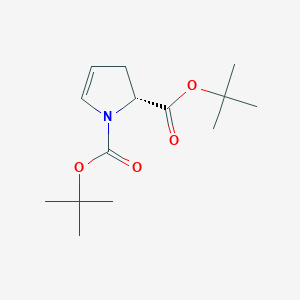
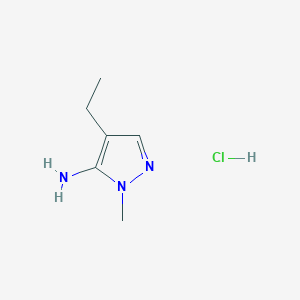

![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)

